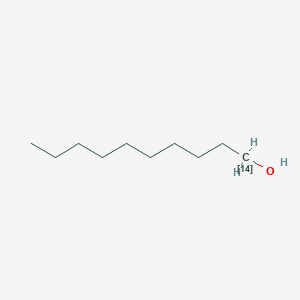

Decyl alcohol-1-14C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decyl alcohol-1-14C is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 160.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Decyl alcohol-1-14C is a long-chain fatty alcohol with the molecular formula C10H22O and a molecular weight of 160.27 g/mol. It is characterized by its hydrophobic nature and its role as a precursor in the synthesis of various chemical compounds.

Research Applications

-

Metabolic Studies

- Tracer Studies : this compound is extensively used as a tracer in metabolic studies to track the incorporation of carbon into biological systems. The radioactive carbon allows researchers to monitor metabolic pathways and understand how organisms utilize fatty alcohols.

- Biodegradation Research : The compound is employed in biodegradation studies to assess how microorganisms metabolize fatty alcohols. For instance, studies have shown that decyl alcohol can be degraded by specific bacterial strains, providing insights into bioremediation processes .

-

Environmental Impact Assessments

- Toxicological Studies : Research involving this compound helps evaluate the environmental toxicity of fatty alcohols. Its low dermal absorption and acute toxicity levels make it suitable for assessing potential risks associated with its use in consumer products .

- Ecotoxicology : The compound's behavior in aquatic environments is studied to determine its impact on aquatic organisms. Research indicates that while decyl alcohol exhibits some toxicity, it is readily biodegradable, reducing long-term environmental concerns .

-

Chemical Synthesis

- Intermediate for Surfactants : this compound serves as an intermediate in synthesizing surfactants and other chemical compounds. Its structure allows for modifications that enhance surfactant properties, making it useful in detergents and personal care products .

- Synthesis of Alkylbenzene Sulfonates : The compound is utilized in synthesizing alkylbenzene sulfonates, which are important surfactants used in various cleaning products .

Case Study 1: Biodegradation of Decyl Alcohol

A study conducted by Procter & Gamble examined the biodegradation of decyl alcohol under controlled conditions. The research demonstrated that decyl alcohol was rapidly degraded by microbial populations, with over 70% of theoretical CO2 evolved within 28 days under optimal conditions. This finding highlights its potential for safe use in consumer products due to its biodegradability .

Case Study 2: Metabolic Pathway Analysis

In a metabolic study using this compound as a tracer, researchers tracked the incorporation of carbon into cellular structures of Escherichia coli. The results indicated that decyl alcohol was effectively utilized as a carbon source, leading to significant biomass production. This study provided insights into fatty alcohol metabolism and potential applications in biotechnology .

化学反応の分析

Oxidation Reactions

Decyl alcohol-1-¹⁴C undergoes oxidation to form carbonyl compounds, depending on reaction conditions and catalysts:

Primary Alcohol Oxidation

In the presence of hydrogen peroxide (H₂O₂) and platinum-based catalysts (e.g., platinum black), 1-decanol oxidizes to decanal (aldehyde) and decanoic acid (carboxylic acid). The reaction proceeds via a multi-phase system (oily alcohol solution + aqueous H₂O₂), achieving moderate yields under optimized conditions :

| Reaction | Conditions | Yield |

|---|---|---|

| 1-Decanol → Decanal | 30% H₂O₂, Pt catalyst, 90°C, 5 hr | 18% aldehyde, 19% acid |

| 1-Decanol → Decanoic Acid | Excess H₂O₂, prolonged reaction | Increased acid yield |

Mechanism :

-

Step 1 : Activation of H₂O₂ by the catalyst generates reactive oxygen species.

-

Step 2 : Sequential oxidation of the primary alcohol to aldehyde and further to carboxylic acid.

Environmental Degradation

Studies using ¹⁴C-labeled decyl alcohol in water-sediment systems reveal slow biodegradation and significant residue formation :

| Parameter | 14C-Decyl Alcohol | 14C-DS⁻ (Sulfonate) | 14C-DP (Diphenyl) |

|---|---|---|---|

| Mineralization (CO₂) | 7% AR after 120 days | 63% AR after 60 days | 58% AR after 60 days |

| Non-Extractable Residues | 33% AR | 9% AR | 21% AR |

| Dissipation Half-Life | 346 days | 2 days | 3 days |

Key Findings :

-

Cationic charge (as in protonated decyl alcohol) reduces degradation rates compared to anionic or neutral compounds.

-

Hydrophobicity drives sorption to sediments, limiting bioavailability.

Carbonization under Alkaline Conditions

Under strongly alkaline conditions (e.g., NaOH), 1-decanol undergoes sequential reactions to form carbon dots (CDs) :

Reaction Pathway :

-

Oxidation to Aldehyde : Rate-limiting step, accelerated by self-catalysis.

-

Aldol Condensation : Formation of unsaturated aldehydes.

-

Polymerization : Cross-linking and dehydration to form carbon cores.

Applications :

-

CDs derived from 1-decanol exhibit surface functional groups (-OH, -COOH) useful as electrolyte additives in sodium-ion batteries.

Catalytic Dehydration

While secondary alcohols predominantly undergo E1/E2 elimination, primary alcohols like 1-decanol show limited dehydration. Experimental data for linear primary alcohols suggest:

特性

CAS番号 |

153584-66-8 |

|---|---|

分子式 |

C10H22O |

分子量 |

160.27 g/mol |

IUPAC名 |

(114C)decan-1-ol |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10+2 |

InChIキー |

MWKFXSUHUHTGQN-HRVHXUPCSA-N |

SMILES |

CCCCCCCCCCO |

異性体SMILES |

CCCCCCCCC[14CH2]O |

正規SMILES |

CCCCCCCCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。